Ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its piperidine ring, which is substituted with an ethyl ester and a phenoxyethyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phenoxyethyl Intermediate: This involves the reaction of 2-methoxy-4-prop-2-enylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Piperidine Ring Formation: The phenoxyethyl intermediate is then reacted with piperidine under suitable conditions to form the piperidine ring.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzimidazole: This compound shares a similar phenoxyethyl group but differs in the core structure, which is a benzimidazole ring instead of a piperidine ring.
2-Methoxy-4-prop-2-enylphenol: A simpler compound that serves as a precursor in the synthesis of the target compound.
Uniqueness
Ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to its combination of a piperidine ring with an ethyl ester and a phenoxyethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4.ClH/c1-4-6-16-7-8-18(19(15-16)23-3)25-14-13-21-11-9-17(10-12-21)20(22)24-5-2;/h4,7-8,15,17H,1,5-6,9-14H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMAOMIMEBCKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=C(C=C(C=C2)CC=C)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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